3-Methoxy Dopamine-d4 Hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride involves several steps:
Starting Material: The synthesis begins with a precursor such as 3-Methoxytyramine.
Deuteration: The hydrogen atoms in the precursor are replaced with deuterium atoms to form the deuterated compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated compound with hydrochloric acid.
Industrial production methods for this compound are not widely documented, but typically involve similar steps with optimization for large-scale production.
Chemical Reactions Analysis
3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Scientific Research Applications
3-Methoxy Dopamine-d4 Hydrochloride is extensively used in scientific research:
Chemistry: It serves as a reference standard for analytical method development and validation.
Biology: It is used to study the metabolic pathways of dopamine and its derivatives.
Medicine: Research involving this compound helps in understanding neurological disorders and developing therapeutic agents.
Industry: It is used in the quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of 3-Methoxy Dopamine-d4 Hydrochloride involves its interaction with dopamine receptors. It acts as a neuromodulator, influencing various signaling pathways in the brain. The compound can induce behavioral effects by activating trace amine-associated receptor 1 (TAAR1), leading to the phosphorylation of ERK and CREB in the striatum .
Comparison with Similar Compounds
3-Methoxy Dopamine-d4 Hydrochloride is unique due to its deuterated nature, which provides stability and allows for precise analytical measurements. Similar compounds include:
3-Methoxytyramine Hydrochloride: The non-deuterated form of the compound.
Dopamine Hydrochloride: A closely related compound used in various neurological studies.
3,4-Dihydroxyphenethylamine Hydrochloride: Another related compound with similar applications
Properties
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-HGFPCDIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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